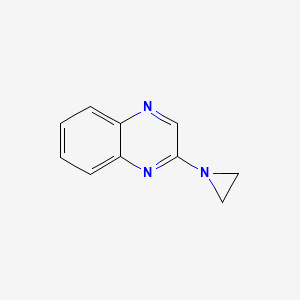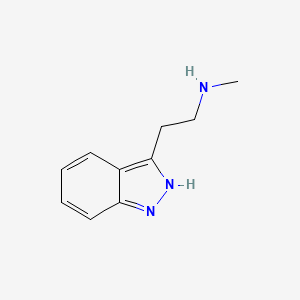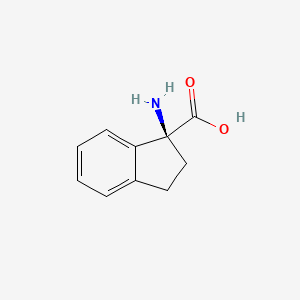
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral amino acid derivative with a unique indene structure. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of an indene ring fused with a carboxylic acid and an amino group, making it a versatile building block for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indene, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.
Chiral Resolution: The racemic mixture of the compound is resolved using chiral agents or chromatography to obtain the (S)-enantiomer.
Reaction Conditions: Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to hydrogenate indene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the (S)-enantiomer.
Optimization: Scaling up the process with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has several applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center of the compound.
Pathways: The compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and stereochemistry.
Comparación Con Compuestos Similares
Proline: Another chiral amino acid with a cyclic structure.
Phenylalanine: Contains an aromatic ring and an amino acid group.
Indoline-2-carboxylic acid: Similar indene structure with different functional groups.
Uniqueness: (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific indene ring structure and chiral center, which provide distinct reactivity and selectivity in chemical reactions.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1 |
Clave InChI |
HTTPGMNPPMMMOP-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@](C2=CC=CC=C21)(C(=O)O)N |
SMILES canónico |
C1CC(C2=CC=CC=C21)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



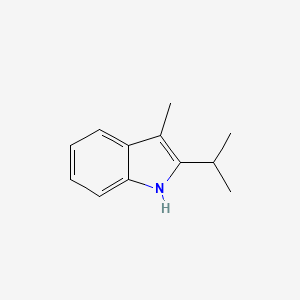


![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)

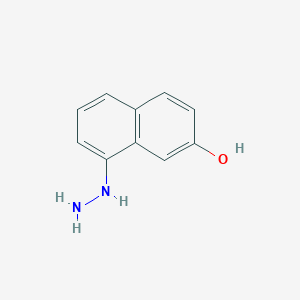
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)

